molecular formula C7H11ClO3 B1304823 Isopropyl 4-chloroacetoacetate CAS No. 41051-20-1

Isopropyl 4-chloroacetoacetate

Cat. No. B1304823
CAS RN: 41051-20-1
M. Wt: 178.61 g/mol
InChI Key: GSNGPDOWIOPXDR-UHFFFAOYSA-N
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Description

Isopropyl 4-chloroacetoacetate, commonly referred to as isopropyl chloroacetate, is an organic compound synthesized from chloroacetic acid and isopropyl alcohol. It is a versatile intermediate used in various chemical syntheses, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of isopropyl chloroacetate has been explored using various catalysts and methods. Composite catalysts like Ce(SO4)2·4H2O/KHSO4 have shown high efficiency, with an optimized yield of 92.1% under specific molar ratios and reaction times . Microwave irradiation has been employed as a faster alternative to conventional heating, reducing the reaction time significantly, although with a lower yield of 64.1% . Solid super acids, such as SO4^2-/TiO2, have also been used, achieving a high yield of 96.3% . Other catalysts include modified solid super acids, sodium bisulfate, acidic ionic liquids, and attapulgite clay-supported SO4^2--Al2O3 with varying yields and optimal conditions .

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of isopropyl chloroacetate, it is known that the compound consists of an ester functional group, a chloroacetate moiety, and an isopropyl group. The structure has been confirmed through techniques such as NMR in related compounds .

Chemical Reactions Analysis

Isopropyl chloroacetate is primarily synthesized through esterification reactions. The influence of reaction conditions such as catalyst type, molar ratio, reaction time, and temperature on the yield has been extensively studied . Additionally, it can be used as a starting material for further chemical transformations, such as in the synthesis of antilipidemic drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl chloroacetate, such as boiling point, melting point, and solubility, are not explicitly discussed in the provided papers. However, it is typically characterized as a colorless and transparent liquid with a high purity level when synthesized under optimal conditions . The compound's reactivity and stability are influenced by the presence of the ester and chloro groups, making it a reactive acylating agent in organic synthesis.

Scientific Research Applications

Synthesis of Complex Compounds

Catalysis and Reaction Optimization

Isopropyl 4-chloroacetoacetate plays a crucial role in reaction optimization and catalysis. Studies have investigated its synthesis under various conditions, such as using different catalysts like SO4~(2-)/TiO2 solid super acid (Xing Guangen, 2007) and modified solid super acid SO4~(2-)/TiO2-NiO (Jiang Sheng-bin, 2001). These studies provide insights into the optimization of reaction conditions and catalyst reuse, contributing to more efficient and sustainable chemical processes.

Advanced Synthesis Techniques

Research has explored advanced techniques for synthesizing isopropyl 4-chloroacetoacetate, such as microwave irradiation (Sun Jian-fei, 2004) and the use of acidic ionic liquids (Sun Zhao-lin, 2006). These methods demonstrate improvements in yield, reaction time, and environmental impact, highlighting the potential of isopropyl 4-chloroacetoacetate in innovative chemical synthesis.

Safety And Hazards

Ethyl 4-chloroacetoacetate, a compound similar to Isopropyl 4-chloroacetoacetate, is considered hazardous. It is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

The demand for Isopropyl 4-chloroacetoacetate has gradually increased, especially in countries like China. It is mainly used in pharmaceutical industries to synthesize non-steroid anti-inflammatory drugs such as naproxen and ketoprofen . Therefore, the development of efficient and environmentally friendly synthesis methods for this compound is of great interest for future research .

properties

IUPAC Name

propan-2-yl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-5(2)11-7(10)3-6(9)4-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNGPDOWIOPXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068274
Record name Isopropyl 4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-chloroacetoacetate

CAS RN

41051-20-1
Record name 1-Methylethyl 4-chloro-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl 4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Terao - Bulletin of the Institute for Chemical …, 1992 - repository.kulib.kyoto-u.ac.jp
1. Introduction a—Chlorocarbonyl compounds are very useful starting materials for indutrial scale production of various agrochemicals, pharmaceuticals, dyestuffs and polymers …
Number of citations: 6 repository.kulib.kyoto-u.ac.jp
U Ellmer, JT Gross, K Edegger, W Kroutil, K Faber
Number of citations: 0

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